molecular formula C18H18N4O3S B2661695 3-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1170880-16-6

3-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No. B2661695
CAS RN: 1170880-16-6
M. Wt: 370.43
InChI Key: PMEPDBJJMGMIEF-UHFFFAOYSA-N
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Description

This compound is a versatile chemical compound with vast scientific potential. It is a diazaaromatic compound and its IUPAC name is 4-methoxy-3-[(6-methylpyridazin-3-yl)oxy]phenylamine . It has a molecular weight of 231.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N3O2/c1-8-3-6-12(15-14-8)17-11-7-9(13)4-5-10(11)16-2/h3-7H,13H2,1-2H3 . This indicates the presence of 12 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Antimicrobial Properties

The compound’s structure suggests potential antimicrobial activity. Researchers have investigated its effects against bacteria, fungi, and other microorganisms. By inhibiting microbial growth, it could serve as a valuable lead compound for developing new antibiotics or antifungal agents .

Anticancer Potential

Given its unique structure, this compound may interfere with cancer cell growth or metastasis. Researchers have explored its effects on cancer cell lines, assessing its cytotoxicity and potential as an anticancer drug candidate. Further studies are needed to elucidate its precise mechanisms .

Antiplatelet Activity

The compound’s sulfonamide moiety suggests a potential role in platelet aggregation inhibition. Antiplatelet agents are crucial for preventing thrombosis and cardiovascular events. Investigating its effects on platelet function could reveal valuable insights .

Antiulcer Properties

Compounds with sulfonamide groups have been investigated for their gastroprotective effects. This compound might exhibit antiulcer activity by modulating gastric acid secretion or promoting mucosal healing .

Herbicidal Applications

Interestingly, some pyridazine-based compounds, including this one, have herbicidal properties. Researchers have explored their effects on weed control and crop protection. Investigating its herbicidal potential could benefit agriculture .

Antifeedant Activity

In the context of pest management, antifeedant compounds deter herbivores from consuming plants. This compound’s structure suggests it might have antifeedant properties, making it relevant for agricultural applications .

Other Biological Activities

Beyond the mentioned categories, this compound has been associated with various other anticipated biological properties, such as bronchial asthma and allergy management, antidiabetic effects, and potential use as an antidepressant or antihypertensive agent .

Agrochemical Applications

Notably, several pyridazinone derivatives find use as agrochemicals. The pharmaceutical industry seeks polysubstituted pyridazinone compounds for their diverse applications. Examples include anti-platelet agents, anti-inflammatory agents, and herbicides .

Future Directions

This compound has vast scientific potential and could be explored in cutting-edge research. For instance, it could be studied for its potential anticancer activity, antibacterial and antifungal activity, and antioxidant activity .

properties

IUPAC Name

3-methoxy-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-13-6-11-18(21-20-13)19-14-7-9-15(10-8-14)22-26(23,24)17-5-3-4-16(12-17)25-2/h3-12,22H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEPDBJJMGMIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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